(2-Methoxy-5-nitrophenyl)methanamine
Description
IUPAC Name and Structural Interpretation
The IUPAC name 2-[(2-methoxy-5-nitrophenyl)methylamino]ethanol corresponds to a benzene ring substituted with three functional groups:
- A methoxy group (-OCH₃) at position 2.
- A nitro group (-NO₂) at position 5.
- A methanamine group (-CH₂NH₂) at position 1.
The structural hierarchy prioritizes the nitro group for numbering, followed by methoxy and methanamine. The SMILES notation COC1=C(C=C(C=C1)[N+](=O)[O-])CN confirms the connectivity: a benzene ring with methoxy (C-O-CH₃) at carbon 2, nitro (NO₂) at carbon 5, and a methylamine (-CH₂NH₂) at carbon 1.
CAS Registry Number and Synonyms
The compound is uniquely identified by CAS Registry Number 40896-72-8 . Synonyms include:
- (2-Methoxy-5-nitrophenyl)methylamine
- Benzylamine, N-methyl-2-methoxy-5-nitro-
- 4-Nitro-2-methoxybenzylamine
These variants reflect historical naming conventions and registry entries.
Molecular Formula and Weight Analysis
The molecular formula C₈H₁₀N₂O₃ comprises:
- 8 carbons : 6 from the benzene ring + 1 methoxy + 1 methylamine.
- 10 hydrogens : 7 from the benzene, 3 from methoxy/methylamine.
- 2 nitrogens : 1 from nitro, 1 from amine.
- 3 oxygens : 2 from nitro, 1 from methoxy.
The molecular weight is 182.18 g/mol , calculated as:
$$
(12.01 \times 8) + (1.01 \times 10) + (14.01 \times 2) + (16.00 \times 3) = 182.18 \, \text{g/mol}
$$
This matches experimental data from mass spectrometry.
Historical Context and Discovery Timeline
Positional Isomerism in Methoxy-Nitro-Substituted Benzene Derivatives
Positional isomerism significantly alters physicochemical properties:
Key trends :
- Meta-nitro isomers (e.g., 3-methoxy-4-nitro) exhibit lower melting points due to reduced symmetry.
- Ortho-nitro derivatives (e.g., 2-methoxy-5-nitro) show higher thermal stability, attributed to intramolecular hydrogen bonding between nitro and methoxy groups.
The electron-withdrawing nitro group at position 5 in the subject compound enhances electrophilic substitution reactivity at position 4, a feature exploited in Suzuki-Miyaura cross-coupling reactions.
Structure
2D Structure
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPIGVESZOYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655389 | |
| Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40896-72-8 | |
| Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2-Methoxy-5-nitrophenyl)methanamine is a compound that has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.
The compound features a methoxy group and a nitro group on the phenyl ring, which are crucial for its biological activity. The substitution pattern influences its reactivity and interaction with biological molecules, making it a subject of interest in medicinal chemistry.
Enzyme Interactions
This compound acts as both a substrate and an inhibitor for various enzymes. Notably, it has been shown to inhibit the activity of certain kinases, which are critical in cell signaling pathways. This inhibition can lead to altered downstream signaling, affecting cellular responses such as proliferation and apoptosis.
Cellular Effects
The compound's influence on cellular processes includes modulation of gene expression related to oxidative stress and apoptosis. Studies indicate that it can alter metabolic pathways by interacting with metabolic enzymes, leading to changes in energy production and metabolite levels.
The mechanism through which this compound exerts its effects involves binding to specific proteins or enzymes. This binding can result in either activation or inhibition of these targets, depending on the context of the interaction. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules.
Dosage Effects
Research indicates that the biological effects of this compound are dose-dependent. At lower concentrations, it may exhibit minimal effects on cellular functions, while higher doses can lead to significant toxicological outcomes such as oxidative stress and inflammation.
Transport and Distribution
The transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells. Once inside, it is distributed across various cellular compartments where it can exert its biological effects. The localization is influenced by post-translational modifications that target the compound to specific organelles.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It is investigated as a potential therapeutic agent due to its enzyme inhibitory properties.
- Biological Studies : Used in studies examining protein interactions and enzyme inhibition.
- Industrial Applications : It serves as a precursor in the synthesis of dyes and other chemical products.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of related compounds have shown that modifications to the phenyl ring can enhance or diminish biological activity. For instance, derivatives with different substituents have been systematically evaluated for their ability to inhibit key enzymes involved in bacterial communication pathways .
Summary of Findings
| Property | Observation |
|---|---|
| Enzyme Interaction | Inhibits certain kinases; affects cell signaling |
| Cellular Effects | Modulates gene expression; alters metabolism |
| Mechanism of Action | Binds to proteins; reduces nitro group |
| Dosage Effects | Dose-dependent toxicity; minimal effects at low doses |
| Transport Mechanisms | Mediated by specific transporters |
| Applications | Medicinal chemistry; biological studies; industrial use |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity, reactivity, and physicochemical properties of methanamine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural Comparison of (2-Methoxy-5-nitrophenyl)methanamine and Analogs
Electronic and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound deactivates the aromatic ring, directing electrophilic substitutions to the meta position relative to itself. In contrast, the methoxy group (-OCH₃) is electron-donating, creating competing ortho/para-directing effects .
Steric and Solubility Effects :
- The trimethoxy analog exhibits higher solubility in polar solvents due to multiple oxygen atoms but increased steric hindrance, limiting its utility in sterically demanding reactions.
- The oxane-containing derivative introduces conformational rigidity, which may enhance binding specificity in biological targets but reduce synthetic versatility.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (nitro group deshields adjacent protons, δ ~8.2-8.5 ppm). Confirm amine presence via broad NH₂ signals (δ ~1.5-2.5 ppm) .
- LC-MS : Quantify purity and detect impurities. Electrospray ionization (ESI+) typically shows [M+H]⁺ peaks at m/z 213.1 (C₉H₁₁N₂O₃⁺) .
- IR Spectroscopy : Validate amine (-NH₂ stretching ~3300 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic or electrophilic reactions?
Advanced Research Question
The electron-withdrawing nitro group (-NO₂) at C5 and electron-donating methoxy (-OCH₃) at C2 create a polarized aromatic system:
- Electrophilic Substitution : Nitro group directs incoming electrophiles to C4 (para to C5), while methoxy directs to C3/C6. Competition between directing effects requires DFT calculations or Hammett σ constants to predict regioselectivity .
- Nucleophilic Reactions : The amine group can act as a nucleophile in alkylation or acylation. Steric hindrance from the nitro group may reduce reactivity; use bulky electrophiles (e.g., tert-butyl bromoacetate) to test steric effects .
What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer) may arise from:
- Structural Analogues : Compare substituent effects. For example, replacing -NO₂ with -CF₃ alters lipophilicity and target binding .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%). Use orthogonal assays (e.g., fluorescence quenching and SPR) to validate enzyme inhibition .
Methodology : Perform meta-analysis of IC₅₀ values across studies, normalizing for variables like pH and incubation time .
How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?
Advanced Research Question
- Systematic Substituent Variation : Synthesize derivatives with halogen (e.g., -Cl at C4) or alkyl groups (e.g., -CH₃ at C6) to modulate logP and bioavailability .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr residues in kinase targets) .
- In Vivo Correlation : Test optimized derivatives in zebrafish models for toxicity and efficacy before murine studies .
What are the key considerations for developing a stability-indicating HPLC method for this compound?
Advanced Research Question
- Column Selection : C18 columns with 5 µm particle size for baseline separation of degradation products (e.g., nitro-reduced amines) .
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 60:40) to enhance peak symmetry. Adjust gradient elution (0.8 mL/min) to resolve polar impurities .
- Forced Degradation : Expose samples to heat (40°C), UV light, and acidic/alkaline conditions to validate method robustness .
How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Advanced Research Question
- Inhibition Assays : Use human liver microsomes and probe substrates (e.g., CYP3A4 with midazolam). Measure IC₅₀ via LC-MS/MS .
- Metabolite Identification : Incubate with NADPH-regenerating systems; detect O-demethylated or nitro-reduced metabolites via HRMS .
Implications : High CYP affinity may necessitate structural modification (e.g., introducing -F to block metabolic sites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
